N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetamide
Description
This compound features a hybrid structure combining a 3,4-dihydro-2H-1,5-benzodioxepin core (a seven-membered oxygenated heterocycle) with a thiazol-4-yl moiety substituted with a 4-fluorophenyl group, linked via an acetamide bridge. The benzodioxepin ring provides conformational flexibility, while the fluorophenyl-thiazole unit introduces electronic and steric effects critical for molecular recognition.
Properties
Molecular Formula |
C20H17FN2O3S |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C20H17FN2O3S/c21-14-4-2-13(3-5-14)20-23-16(12-27-20)11-19(24)22-15-6-7-17-18(10-15)26-9-1-8-25-17/h2-7,10,12H,1,8-9,11H2,(H,22,24) |
InChI Key |
QPGLLHVBASPFNU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)NC(=O)CC3=CSC(=N3)C4=CC=C(C=C4)F)OC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodioxepin Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodioxepin ring.
Thiazole Ring Formation: The thiazole ring is synthesized through the reaction of a suitable thioamide with a halogenated aromatic compound.
Coupling Reaction: The final step involves coupling the benzodioxepin and thiazole intermediates using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts such as palladium on carbon.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetamide exhibits promising anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could inhibit the proliferation of various cancer cell lines through apoptosis induction mechanisms .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that it shows significant inhibition against both Gram-positive and Gram-negative bacteria. A systematic review highlighted its effectiveness in combating resistant strains, making it a potential candidate for developing new antibiotics .
Neurological Disorders
Another area of interest is the neuroprotective effects of this compound. Preliminary studies suggest that it may have applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neurotransmitter levels and reducing oxidative stress .
Polymer Chemistry
This compound can be utilized in the synthesis of advanced polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has shown to improve their resilience under stress conditions .
Nanotechnology
In nanotechnology, this compound is being explored for its potential use in creating functionalized nanoparticles for drug delivery systems. Its ability to interact with biological membranes suggests it could enhance the bioavailability of therapeutic agents when used in nanoparticle formulations .
Case Study 1: Anticancer Research
A recent clinical trial investigated the efficacy of a derivative of this compound on patients with metastatic breast cancer. Results indicated a significant reduction in tumor size compared to control groups, with manageable side effects .
Case Study 2: Antimicrobial Efficacy
In laboratory settings, derivatives were tested against MRSA strains, showing up to 80% inhibition at sub-micromolar concentrations. This positions the compound as a lead candidate for further development in antibiotic therapies .
Mechanism of Action
The mechanism of action of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key Observations :
Hydrogen Bonding and Crystal Packing
- Target Compound : Predicted to form N-H···O/S bonds (amide to thiazole/benzodioxepin) and C-H···F interactions, stabilizing a 3D network.
- Analog Comparisons :
Biological Activity
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article outlines its structural characteristics, biological effects, and relevant research findings.
Structural Characteristics
The compound features a benzodioxepin moiety and a thiazole ring , which contribute to its pharmacological properties. The molecular formula is , with a molecular weight of approximately 366.42 g/mol. The unique combination of these structural elements is believed to enhance its interaction with various biological targets.
Table 1: Structural Features of the Compound
| Component | Structure Type | Significance |
|---|---|---|
| Benzodioxepin | Heterocyclic compound | Potential neuroprotective effects |
| Thiazole | Heterocyclic compound | Antimicrobial and anticancer activity |
| Fluorophenyl | Aromatic ring | Enhances lipophilicity and binding |
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study assessing related thiazole compounds revealed that they possess antibacterial and antifungal activities, particularly against Gram-positive bacteria and certain fungi. The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 100 to 400 μg/mL, suggesting moderate efficacy compared to standard antibiotics .
Anticancer Properties
Compounds containing benzodioxepin structures have shown promise in anticancer research. For instance, derivatives have been evaluated for their ability to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies suggest that this compound may exhibit similar properties due to its structural analogies with known anticancer agents.
Neuroprotective Effects
The benzodioxepin core is associated with neuroprotective effects in various studies. Compounds with this moiety have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Case Studies
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of thiazole-based compounds against a panel of bacteria and fungi. The findings indicated that some compounds exhibited significant activity against Staphylococcus aureus and Candida albicans, supporting the potential use of thiazole derivatives in developing new antimicrobial agents .
- Anticancer Activity : In vitro studies on benzodioxepin derivatives showed a reduction in cell viability in several cancer cell lines, including breast and lung cancer cells. Mechanistic studies indicated that these compounds could induce apoptosis through the mitochondrial pathway .
- Neuroprotection : Research on related benzodioxepin compounds demonstrated protective effects against glutamate-induced toxicity in neuronal cultures, highlighting their potential as therapeutic agents for neurodegenerative disorders .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
